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DPR1-RAM1 protein

Cat. No.: B1168147
CAS No.: 122157-61-3
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Description

The DPR1-RAM1 protein refers to a heterodimeric farnesyltransferase enzyme complex from the yeast Saccharomyces cerevisiae . Foundational research established that both the RAM1 and RAM2 gene products are required for the enzyme's activity . This complex is responsible for the post-translational prenylation of Ras proteins and the a-factor mating pheromone, a process critical for their membrane localization and biological function . Mutations in either the RAM1 or RAM2 genes abolish this farnesyltransferase activity, disrupting the membrane localization of Ras proteins . While the Ram1-Ram2 farnesyltransferase itself was found to be non-essential for yeast viability, disruption of the RAM2 gene was lethal, suggesting Ram2 has an additional essential function beyond its role with Ram1 in protein farnesylation . It is important to distinguish this yeast complex from the RAM1 protein studied in plant science, which is a GRAS-type transcription factor required for arbuscular mycorrhizal symbiosis and is not involved in protein prenylation . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

122157-61-3

Molecular Formula

C4HF9O4S

Synonyms

DPR1-RAM1 protein

Origin of Product

United States

Molecular Architecture and Genetic Context of Saccharomyces Cerevisiae Dpr1 Ram1 Ram1

Gene Identification and Nomenclature

The gene encoding the DPR1-RAM1 protein is formally known as RAM1 (RAS protein and A-factor (B1252094) Maturation 1). It has also been identified through various genetic screens and studies under several other names, reflecting its diverse functional associations. These aliases include DPR1 (Defective in Processing of Ras), STE16 (Sterile 16), SGP2, and FUS8. The systematic name designated by the Saccharomyces Genome Database (SGD) is YDL090C. yeastgenome.org This nomenclature highlights its essential role in the maturation of Ras proteins and the a-factor mating pheromone, both of which are critical for cell signaling and reproduction in yeast.

Nomenclature Description
Standard Name RAM1
Systematic Name YDL090C
Aliases DPR1, STE16, SGP2, FUS8

Genomic Organization and Transcriptional Regulation

The RAM1 gene is located on chromosome IV of the Saccharomyces cerevisiae genome. The open reading frame (ORF) of RAM1 gives rise to a protein of 431 amino acids. yeastgenome.org The regulation of RAM1 expression is complex, with evidence suggesting the involvement of multiple transcription factors. Data from the Saccharomyces Genome Database indicates that there are at least nine putative regulators of RAM1. yeastgenome.org While the specific regulatory pathways governing RAM1 transcription are not fully elucidated, its expression is essential for cellular viability and proper function, particularly in processes requiring protein prenylation. The regulation of genes involved in protein transactions in yeast is often tightly controlled to respond to cellular needs and environmental cues.

Protein Domain Analysis and Functional Regions

The this compound is the β-subunit of the heterodimeric protein farnesyltransferase (FTase). Analysis of its amino acid sequence reveals conserved domains that are critical for its function. Homologs of DPR1-RAM1 in other fungi, such as Sporisorium scitamineum, possess two prenyltransferase domains and a squalene (B77637) oxidase repeat. nih.gov These domains are highly conserved and are essential for the catalytic activity of the FTase enzyme.

Mutational analyses have identified specific amino acid residues within DPR1-RAM1 that are crucial for its function. These include residues involved in coordinating a zinc ion (Zn2+), which is a critical cofactor for the enzyme's catalytic activity. The conserved residues Asp307, Cys309, and His363 are directly involved in zinc binding. Other conserved residues, such as Glu256, His258, and Asp360, also play a significant role in maintaining the enzyme's activity. frontiersin.org The C-terminal half of the protein is notably rich in cysteine residues. nih.gov

Functional Region/Residue Role
Prenyltransferase domains Catalytic activity, substrate binding
Squalene oxidase repeat Structural integrity
Asp307, Cys309, His363 Zinc ion coordination
Glu256, His258, Asp360 Maintenance of catalytic activity

Subunit Composition of Protein Farnesyltransferase

Protein farnesyltransferase in S. cerevisiae is a heterodimer, meaning it is composed of two different protein subunits: an α-subunit and a β-subunit. The this compound constitutes the β-subunit, which is approximately 43 kDa in size. yeastgenome.orgpnas.org The α-subunit is encoded by the RAM2 gene and has a molecular weight of roughly 34 kDa. pnas.org Both subunits are essential for the enzyme's function, which is to catalyze the transfer of a 15-carbon farnesyl group from farnesyl pyrophosphate to a cysteine residue within a C-terminal "CaaX" box of target proteins. frontiersin.orgresearchgate.net The stable interaction between the DPR1-RAM1 (β) and RAM2 (α) subunits is a prerequisite for the formation of a functional farnesyltransferase enzyme. frontiersin.org

Subunit Gene Approximate Molecular Weight Function
α-subunitRAM234 kDaPart of the catalytic and structural core
β-subunitRAM1/DPR143 kDaContains the substrate-binding site and key catalytic residues

Evolutionary Conservation and Homologs across Eukaryotic Lineages

The protein farnesyltransferase enzyme, and consequently its subunits, are highly conserved across eukaryotic organisms, from yeast to mammals. This evolutionary conservation underscores the fundamental importance of protein prenylation in cellular function. The yeast this compound shares significant structural and functional similarity with its mammalian counterparts. yeastgenome.orgpnas.org This homology has made S. cerevisiae an invaluable model organism for studying the roles of protein farnesylation and for the initial identification and characterization of farnesyltransferase inhibitors, which have been investigated as potential anti-cancer agents. researchgate.net The conservation of the CaaX motif recognized by the enzyme and the core catalytic mechanism highlights a deeply rooted and essential cellular process that has been maintained throughout eukaryotic evolution. While the name "RAM1" is also used for a GRAS family transcription factor in plants involved in mycorrhizal symbiosis, it is important to note that this is a distinct protein and not a homolog of the yeast DPR1-RAM1 farnesyltransferase subunit. pnas.orgresearchgate.netuni-muenchen.denih.gov

Enzymatic Mechanism and Substrate Specificity of Dpr1 Ram1 Containing Farnesyltransferase Ftase

Mechanism of Farnesyl Moiety Transfer

The transfer of the farnesyl moiety from farnesyl pyrophosphate (FPP) to the cysteine residue of the CaaX motif is a sophisticated chemical reaction orchestrated within the active site of the FTase complex. The reaction proceeds through a mechanism that involves the formation of a zinc-coordinated thiolate nucleophile. nih.govacs.org The essential zinc ion (Zn²⁺) within the active site coordinates with the sulfur atom of the cysteine in the CaaX motif, lowering its pKa and facilitating its deprotonation to a more reactive thiolate anion. nih.govacs.orgnih.gov

Recognition of the CaaX Motif in Protein Substrates

The ability of FTase to selectively modify a specific subset of cellular proteins is largely determined by its recognition of the CaaX motif at the C-terminus of its substrates. This motif is a four-amino-acid sequence where 'C' is a cysteine, the two 'a' residues are typically aliphatic amino acids, and 'X' can be one of several amino acids. nih.govnih.gov

The identity of the amino acid at the 'X' position of the CaaX motif is a primary determinant of whether a protein will be farnesylated by FTase or geranylgeranylated by the related enzyme, Geranylgeranyltransferase Type I (GGTase-I). researchgate.net Generally, proteins with serine, methionine, glutamine, or alanine (B10760859) at the 'X' position are preferentially farnesylated. nih.gov The nature of the 'a₂' residue also influences substrate recognition, with FTase showing a preference for certain side chain sizes and hydrophobicities at this position. nih.gov This context-dependent recognition suggests that FTase interacts with the CaaX motif as a cooperative unit rather than as independent amino acid residues. nih.gov

PositionPreferred Residues for FTase
C Cysteine (invariant)
a₁ Aliphatic (e.g., Valine, Isoleucine)
a₂ Aliphatic (e.g., Isoleucine, Valine, Leucine)
X Serine, Methionine, Glutamine, Alanine

This table provides a general overview of the preferred amino acid residues at each position of the CaaX motif for farnesylation by FTase.

The active site of FTase, largely defined by the DPR1-RAM1 subunit, forms a hydrophobic pocket that accommodates the farnesyl isoprenoid chain of FPP. nih.gov The binding of the CaaX peptide substrate occurs in a hydrophilic cleft at the interface of the α and β subunits. nih.gov Specific residues within the DPR1-RAM1 subunit, such as tryptophan and tyrosine residues, form part of the binding pocket for the 'a₂' residue of the CaaX motif. nih.gov The binding of the peptide substrate is stabilized by interactions with both the enzyme and the co-substrate, FPP. nih.gov The conformation of the bound peptide is crucial, as some tetrapeptides can bind in a non-productive conformation that inhibits catalysis. pnas.org

Cofactor Requirements for Enzyme Activity

The catalytic activity of the DPR1-RAM1-containing FTase is strictly dependent on the presence of divalent metal ions, specifically zinc (Zn²⁺) and magnesium (Mg²⁺). nih.govnih.gov

Zinc (Zn²⁺): A single, tightly bound Zn²⁺ ion is an essential component of the FTase active site. nih.gov It is coordinated by conserved residues within the DPR1-RAM1 subunit, including cysteine and histidine. nih.gov The primary role of the Zn²⁺ ion is to bind the cysteine residue of the CaaX motif and activate it for nucleophilic attack on the FPP substrate. nih.govnih.gov

Magnesium (Mg²⁺): While not as tightly bound as zinc, Mg²⁺ is also required for efficient catalysis. nih.gov Its role is to coordinate with the pyrophosphate moiety of FPP, which facilitates the departure of the leaving group during the farnesyl transfer reaction and enhances the electrophilic character of the C1 of the farnesyl chain. nih.govacs.org

CofactorRole in FTase Catalysis
Zinc (Zn²⁺) Binds and activates the cysteine thiol of the CaaX motif.
Magnesium (Mg²⁺) Coordinates with and stabilizes the pyrophosphate leaving group.

This table summarizes the essential roles of the metal cofactors in the enzymatic reaction of FTase.

Discrimination from Geranylgeranyltransferase Type I Activity

Farnesyltransferase and Geranylgeranyltransferase Type I (GGTase-I) are closely related enzymes that recognize CaaX motifs. However, they exhibit distinct specificities for both their isoprenoid and protein substrates. FTase preferentially utilizes the 15-carbon farnesyl pyrophosphate, while GGTase-I uses the 20-carbon geranylgeranyl pyrophosphate. This discrimination is largely attributed to differences in their respective β-subunits (DPR1-RAM1 in FTase). nih.gov

The size and shape of the hydrophobic binding pocket within the β-subunit determine the length of the isoprenoid that can be accommodated. drugbank.com Specific residues within the active site of the DPR1-RAM1 subunit of FTase, such as Trp102β and Tyr365β, are key determinants of its specificity for FPP. drugbank.com Swapping these residues with their counterparts from the GGTase-I β-subunit can alter the isoprenoid specificity of the enzyme. drugbank.com Furthermore, the identity of the 'X' residue in the CaaX motif is a critical factor in protein substrate selection, with GGTase-I showing a strong preference for leucine (B10760876) at this position, in contrast to the residues favored by FTase. nih.gov

Structural and Functional Differences with Geranylgeranyltransferase Type I

Protein farnesyltransferase (FTase) and protein geranylgeranyltransferase type I (GGTase-I) are closely related enzymes, both belonging to the prenyltransferase family. They share a common alpha subunit (Ram2 in yeast) but have distinct beta subunits (DPR1-RAM1 for FTase and Cdc43/Cal1 for GGTase-I). researchgate.net This difference in the beta subunit is the primary determinant of their distinct substrate specificities. nih.gov

Structurally, both enzymes are heterodimers that recognize C-terminal CaaX motifs on their protein substrates. researchgate.net The core function of both is to attach an isoprenoid lipid to a cysteine residue, thereby increasing the protein's hydrophobicity and facilitating membrane association. umich.edu However, the key functional difference lies in the type of isoprenoid they transfer and the specific protein targets they recognize. FTase transfers a 15-carbon farnesyl group, while GGTase-I transfers a 20-carbon geranylgeranyl group. umich.edu

This specificity is largely determined by the C-terminal 'X' residue of the CaaX box. FTase preferentially recognizes proteins where 'X' is serine, alanine, methionine, or glutamine. In contrast, GGTase-I typically recognizes proteins where the 'X' residue is a leucine. pnas.orgnih.gov Specific amino acid residues within the beta-subunits are responsible for this discrimination. Studies in yeast have shown that single amino acid changes in the DPR1-RAM1 subunit of FTase can shift its specificity to that of GGTase-I. nih.gov For instance, mutations at residues Ser-159, Tyr-362, or Tyr-366 of DPR1 can enable the enzyme to function as a GGTase-I. nih.gov This highlights that subtle structural changes in the substrate-binding pocket, governed by the beta-subunit, lead to significant functional divergence between these two enzymes.

Table 2: Comparison of Yeast FTase and GGTase-I

Feature Farnesyltransferase (FTase) Geranylgeranyltransferase Type I (GGTase-I)
Beta Subunit DPR1-RAM1 Cdc43 / Cal1
Isoprenoid Donor Farnesyl Pyrophosphate (FPP, 15-carbon) Geranylgeranyl Pyrophosphate (GGPP, 20-carbon)
Preferred CaaX 'X' Residue Serine, Methionine, Cysteine, Alanine, Glutamine Leucine

| Primary Function | Farnesylation of proteins (e.g., Ras) | Geranylgeranylation of proteins (e.g., Rho-family GTPases) |

Cross-Specificity Considerations in Prenylation

While FTase and GGTase-I exhibit distinct substrate preferences, this specificity is not absolute, and a degree of cross-reactivity exists. This means that under certain conditions, FTase can attach a geranylgeranyl group to a substrate, or more commonly, prenylate a typical GGTase-I substrate, and vice versa. wikipedia.orgnih.gov

In vitro studies have demonstrated that yeast FTase can farnesylate proteins with a C-terminal leucine (a typical GGTase-I substrate), although with a higher apparent Km, indicating lower affinity. wustl.edu Furthermore, FTase has been shown to be capable of transferring a geranylgeranyl group to some CaaX proteins. nih.gov

In vivo evidence from Saccharomyces cerevisiae provides compelling examples of this cross-specificity. Yeast cells lacking a functional FTase (due to a ram1 gene deletion) can remain viable because GGTase-I is able to prenylate essential FTase substrates, such as Ras proteins. nih.gov While this cross-prenylation is sufficient for survival, it may not fully restore the normal function of the modified protein. nih.gov Conversely, when GGTase-I is absent, overproduction of FTase can help sustain the viability of the yeast cells by prenylating the essential substrates of GGTase-I. nih.gov

This cross-specificity has significant implications. It suggests a level of plasticity in the protein prenylation pathways, which can partially compensate for the loss of one enzyme. The ability of one prenyltransferase to modify substrates of the other is influenced by the relative concentrations of the enzymes and substrates within the cell.

Table 3: Examples of Cross-Specificity between Yeast FTase and GGTase-I

Scenario Enzyme Activity Substrate Outcome Reference
In Vitro Wild-type FTase GST-CIIL (C-terminal Leucine) Farnesylation occurs, but with higher Km than for GST-CIIS (C-terminal Serine) wustl.edu
In Vivo (FTase deletion) Wild-type GGTase-I Ras proteins (typical FTase substrate) GGTase-I prenylates Ras, allowing for cell viability nih.gov
In Vivo (GGTase-I deletion) Overexpressed FTase Essential GGTase-I substrates FTase prenylates GGTase-I substrates, improving cell growth nih.gov

Cellular Functions and Biological Pathways Mediated by Dpr1 Ram1

Regulation of Protein Membrane Localization and Subcellular Targeting

Protein farnesylation, mediated by the DPR1-RAM1-containing FTase, significantly increases the hydrophobicity of target proteins due to the addition of the farnesyl lipid group. This increased hydrophobicity is critical for promoting the association of these proteins with cellular membranes, particularly the plasma membrane and the endoplasmic reticulum. wikipedia.orgnih.gov In Saccharomyces cerevisiae, the function of RAM1 and RAM2 genes is required for the membrane localization of key proteins such as Ras proteins and the a-factor (B1252094) mating pheromone. mdpi.comnih.govresearchgate.net Mutants lacking functional DPR1/RAM1 exhibit defects in the proper membrane association of these proteins, highlighting the essential role of farnesylation in their subcellular targeting. researchgate.net

Involvement in Ras Protein Post-Translational Processing and Signaling

Ras proteins are prominent substrates of farnesyltransferase and their proper function in signal transduction pathways is highly dependent on farnesylation and subsequent post-translational modifications. mdpi.comresearchgate.netresearchgate.netnih.gov

DPR1/RAM1 is indispensable for the farnesylation of yeast Ras proteins, such as Ras1 and Ras2. mdpi.comresearchgate.net Studies using dpr1/ram1 mutants in Saccharomyces cerevisiae revealed a defect in Ras processing and farnesyltransferase activity. mdpi.com The FTase enzyme, containing the DPR1-RAM1 beta subunit, catalyzes the initial step of adding the farnesyl group to the cysteine residue within the C-terminal CAAX motif of Ras proteins. nih.govwikipedia.orgresearchgate.netresearchgate.netnih.gov Following prenylation, Ras proteins undergo further maturation steps, including the proteolytic cleavage of the -AAX residues by enzymes like Rce1p or Ste24p, and carboxymethylation of the prenylated cysteine by Ste14p. nih.gov These sequential modifications, initiated by farnesylation, are crucial for the proper processing and functional activation of Ras proteins. nih.gov

The farnesylation and subsequent membrane localization of Ras proteins are essential for their ability to interact with downstream effectors and propagate signals. In dpr1/ram1 mutants where Ras proteins largely remain cytoplasmic due to defective farnesylation, Ras-mediated signaling is impaired. researchgate.net This underscores the critical impact of DPR1-RAM1-dependent farnesylation on the integrity and function of Ras-mediated signal transduction pathways, which are involved in regulating processes such as cell growth and proliferation.

Contribution to Yeast Mating Pheromone Processing (a-factor)

In Saccharomyces cerevisiae, the a-factor mating pheromone is another key substrate for farnesyltransferase. mdpi.comwikipedia.orgnih.govresearchgate.netresearchgate.net The a-factor precursor undergoes farnesylation catalyzed by the DPR1-RAM1/RAM2 FTase complex as part of its maturation process. mdpi.comnih.govresearchgate.net This prenylation is a crucial step in the biogenesis of mature, active a-factor, which is essential for the yeast mating response. Mutations in RAM1 lead to defects in a-factor processing and result in sterility, highlighting the critical role of DPR1-RAM1 in yeast mating. nih.govresearchgate.net The maturation pathway of a-factor involves farnesylation, proteolytic processing, and carboxymethylation, similar to Ras proteins.

Role in the Modification of Other Prenylated Proteins (e.g., G-protein subunits)

Beyond Ras proteins and a-factor, farnesyltransferase is responsible for the prenylation of a variety of other proteins containing the CAAX motif. wikipedia.orgresearchgate.net This includes the gamma subunit of heterotrimeric G proteins, such as Ste18p in yeast, and Rheb G protein. researchgate.net Farnesylation of these G-protein subunits is important for their membrane association and subsequent participation in signal transduction pathways. The beta subunit (Ram1p) plays a role in substrate recognition, with specific residues like glycine-149 influencing the ability of the enzyme to prenylate substrates with different C-terminal amino acids in their CAAX box. This indicates that DPR1-RAM1's function extends to the modification and regulation of a broader range of prenylated proteins involved in diverse cellular signaling cascades.

Influence on Cellular Processes and Phenotypes

Regulation of Cell Growth and Viability

The DPR1-RAM1 protein, as the beta subunit of FTase, plays an indirect but significant role in regulating cell growth and viability through the farnesylation of key substrate proteins. One of the most well-characterized substrates of FTase is the Ras family of small GTPases uniprot.orgpnas.orgresearchgate.netnih.gov. In S. cerevisiae, Ras proteins are critical regulators of cell growth and progression through the cell cycle nih.gov. Proper membrane association of Ras proteins, mediated by farnesylation catalyzed by the Ram1/Dpr1-containing FTase, is required for their signal transduction activity pnas.orgresearchgate.netnih.gov.

Impact on Cell Polarity and Morphogenesis

The this compound influences cell polarity and morphogenesis primarily through the farnesylation of specific substrates involved in these processes. A key example in S. cerevisiae is the a-factor mating pheromone, which requires farnesylation for its activity and proper localization pnas.orgresearchgate.netnih.gov. In the mating process of yeast, a-factor signaling is crucial for the formation of mating projections (shmoos), a form of cellular morphogenesis involving polarized growth towards a mating partner. Mutants lacking functional Ram1/Dpr1 exhibit defects in a-factor processing and consequently show impaired mating efficiency and abnormal mating projection formation yeastgenome.orgnih.govnih.gov.

Beyond mating, farnesylated proteins like Ras can also participate in signaling pathways that influence general cell polarity and morphogenesis, including bud site selection and polarized growth during vegetative reproduction nih.govresearchgate.net. While the core RAM signaling network, involving kinases like Cbk1, is a major regulator of morphogenesis and cell separation through mechanisms like controlling transcription factors and translational repressors, the proper function and localization of certain components or upstream regulators within or interacting with this network can depend on farnesylation mediated by Ram1/Dpr1. Studies in other fungi, such as Sporisorium scitamineum, have also demonstrated that RAM1 is essential for mating and filamentation, processes fundamental to morphogenesis and pathogenicity in this organism, and also affects cell wall integrity nih.gov.

Genetic Analysis and Regulatory Networks of Dpr1 Ram1

Identification and Characterization of dpr1/ram1 Mutants

The gene DPR1/RAM1 was independently identified and cloned by several research groups through genetic complementation screens. These screens were designed to isolate genes that could rescue the specific phenotypes exhibited by dpr1 or ram1 mutants. oup.com One of the primary phenotypes used for this purpose was temperature-sensitive growth. oup.com Strains carrying mutations in the DPR1/RAM1 gene were unable to grow at elevated temperatures, a characteristic that allowed for the straightforward selection of complementing genes from a genomic library.

In addition to temperature sensitivity, the gene was also cloned by its ability to complement the phenotypes of sgp2 mutants. oup.com The sequence of the gene, which corresponds to GenBank accession number M22753, encodes an mRNA of approximately 1.6 kb. oup.com Characterization of the mutants revealed that while a ram1 mutation is viable, it confers a temperature-sensitive phenotype. researchgate.net This contrasts with mutations in other components of the prenylation machinery, such as RAM2 and CDC43, which are lethal. researchgate.net

Genetic Interactions with Other Prenylation Pathway Components (e.g., RAM2, CAL1/CDC43)

DPR1-RAM1 functions as part of a heterodimeric enzyme complex. Genetic and biochemical studies have demonstrated that DPR1-RAM1 (the β subunit) and RAM2 (the α subunit) are the two essential polypeptide components of the farnesyltransferase (FTase). researchgate.netpnas.org This enzyme catalyzes the attachment of a 15-carbon farnesyl isoprenoid group to a cysteine residue within a C-terminal "CaaX box" motif of substrate proteins like Ras. researchgate.netpnas.org

The functional interaction between these components was confirmed through expression studies in Escherichia coli. Extracts from E. coli strains co-expressing both RAM1 and RAM2 exhibited efficient farnesyltransferase activity, whereas extracts from strains expressing either gene alone were inactive. researchgate.net However, mixing the individual extracts reconstituted the enzymatic activity, confirming that both Ram1 and Ram2 polypeptides are required to form the functional transferase. researchgate.net

The prenylation pathway involves multiple enzymes with distinct specificities. While DPR1-RAM1 is specific to farnesylation, another enzyme, protein geranylgeranyltransferase type I (GGTase-I), attaches a 20-carbon geranylgeranyl group to different protein substrates. GGTase-I is also a heterodimer, composed of the CAL1/CDC43 protein (a homolog of DPR1-RAM1) as its β subunit and the same RAM2 protein as its α subunit. pnas.orgasm.orgnih.gov Therefore, RAM2 is essential for both FTase and GGTase-I activities, whereas DPR1/RAM1 is required specifically for FTase activity, and CAL1/CDC43 is required for GGTase-I activity. researchgate.netnih.gov This genetic distinction underscores the specialization of the β subunits in determining the isoprenoid and protein substrate specificity of their respective enzymes.

Table 1: Key Genes in Yeast Prenylation Pathways

Gene Protein Product Enzyme Complex Function Mutant Phenotype
DPR1/RAM1 Ram1p Farnesyltransferase (β subunit) Binds protein substrate (e.g., Ras); required for farnesylation. researchgate.netpnas.org Viable, temperature-sensitive growth. researchgate.net
RAM2 Ram2p Farnesyltransferase (α subunit), GGTase-I (α subunit) Shared α subunit for both FTase and GGTase-I. researchgate.netpnas.org Lethal. researchgate.net
CAL1/CDC43 Cdc43p GGTase-I (β subunit) Required for geranylgeranylation of proteins with C-terminal Cys-Xaa-Xaa-Leu motifs. asm.orgnih.gov Lethal. researchgate.net

Phenotypic Consequences of DPR1-RAM1 Perturbations

The most prominent phenotype of dpr1/ram1 mutants is their inability to grow at higher temperatures (temperature-sensitive growth). oup.com This conditional lethality is a direct consequence of the failure to farnesylate essential proteins at the restrictive temperature, leading to a breakdown in critical cellular processes. Furthermore, because one of the key substrates for farnesylation is the mating pheromone a-factor (B1252094), mutations in DPR1/RAM1 can lead to sterility. researchgate.net Proper modification and subsequent localization of a-factor are necessary for mating in yeast.

Protein prenylation is a crucial modification that typically facilitates the anchoring of proteins to cellular membranes. The farnesyl group attached by the DPR1-RAM1/RAM2 complex increases the hydrophobicity of the target protein, promoting its association with the lipid bilayer of membranes such as the plasma membrane or the endoplasmic reticulum. This localization is often a prerequisite for the protein's function.

For example, the function of Ras proteins is critically dependent on their localization to the inner surface of the plasma membrane, where they participate in signal transduction cascades. Perturbations in DPR1-RAM1 function lead to the accumulation of non-farnesylated, cytosolic Ras proteins that are unable to reach the membrane and are therefore non-functional. pnas.org This failure to properly localize and activate key signaling proteins is the underlying cause of the severe phenotypes, like temperature-sensitive growth, observed in dpr1/ram1 mutants.

Suppressor Screens and Identification of Modifiers

Suppressor screens are a powerful genetic tool used to identify new components or alternative pathways that can compensate for the loss of a particular gene's function. nih.govnih.gov In the context of DPR1-RAM1, a suppressor screen would typically begin by mutagenizing a strain carrying a temperature-sensitive dpr1/ram1 allele. nih.gov These mutagenized cells are then grown at the restrictive temperature, and any surviving colonies represent potential suppressor mutants. mdpi.com

The mutations in these surviving strains (suppressors) would reside in a different gene and would bypass the essential requirement for DPR1-RAM1 activity. Such screens can identify several classes of "modifier" genes:

Downstream effectors: A mutation in a downstream gene that is negatively regulated by a farnesylated protein could render it constitutively active, bypassing the need for the upstream signal.

Alternative modification or localization pathways: A suppressor mutation might enhance a secondary, less efficient pathway for protein modification or membrane targeting.

Regulators of substrate proteins: Mutations could occur in genes that regulate the expression or stability of key farnesylated substrates, perhaps increasing their concentration to a level where even inefficient localization is sufficient for function.

While specific suppressor genes for dpr1/ram1 are not detailed in the provided context, the methodology of suppressor screening is a standard and effective approach for dissecting complex biological pathways and identifying novel genetic interactions. nih.govnih.gov

Table 2: Potential Classes of Suppressor Mutations for dpr1/ram1 Phenotypes

Suppressor Class Potential Mechanism of Action Example
Informational Suppressors A second mutation (e.g., in a tRNA gene) that misreads the original dpr1/ram1 mutation, inserting the correct amino acid and restoring partial protein function. A tRNA that recognizes a stop codon as an amino acid codon.
Interactional Suppressors A mutation in an interacting protein (like RAM2 or a substrate) that restores or enhances a weakened interaction with the mutant DPR1-RAM1 protein. A mutation in RAM2 that improves its binding to a temperature-sensitive Ram1p mutant.
Bypass Suppressors A mutation that activates a parallel or downstream pathway, making the function of the farnesylated protein unnecessary. nih.gov A mutation that constitutively activates a kinase downstream of Ras.
Upregulation Suppressors A mutation that increases the expression level of the mutant dpr1/ram1 gene or one of its substrates, compensating for reduced activity. A mutation in the promoter of a key substrate, leading to its overproduction.

Methodological Approaches in Studying Dpr1 Ram1 Protein

Biochemical Assays for Farnesyltransferase Activity

Biochemical assays are fundamental for quantifying the enzymatic activity of DPR1-RAM1 as part of the FTase complex and for characterizing its interaction with substrates and inhibitors. These assays typically measure the transfer of a farnesyl moiety from farnesyl pyrophosphate (FPP) to a protein or peptide substrate containing a CaaX box. sigmaaldrich.comnih.gov

In vitro Reconstitution of Enzyme Activity

In vitro reconstitution experiments are essential for studying the activity of purified or recombinant DPR1-RAM1, often in combination with the alpha subunit (Ram2p). nih.govnih.gov Wild-type and mutant versions of the Ram1 protein can be expressed, for example, as operon fusions in bacteria, and their FTase activity measured in a controlled environment. nih.gov This approach allows for the isolation and characterization of the enzyme free from other cellular components, enabling researchers to assess the direct impact of mutations or modifications on activity.

Substrate Binding and Catalytic Efficiency Measurements

Measuring substrate binding and catalytic efficiency provides quantitative data on the enzyme's performance. These measurements are typically performed using radioactive farnesyl pyrophosphate, such as [³H]-farnesyl pyrophosphate, and various protein or peptide substrates containing the CaaX motif. sigmaaldrich.compnas.orgpnas.org The transfer of the labeled farnesyl group to the substrate is then detected and quantified, often through techniques like filter binding assays or gel electrophoresis followed by autoradiography. pnas.orgpnas.org

Studies have determined kinetic parameters such as the Michaelis constant (Km) for substrates like farnesyl pyrophosphate and peptide substrates. For instance, the Km for farnesyl pyrophosphate has been reported to be in the range of 0.16 µM to 8.1 µM, depending on the specific experimental conditions and substrate used. uniprot.orgnih.gov The catalytic rate (kcat) can also be determined, providing insight into the enzyme's turnover rate. uniprot.org

An example of data obtained from such assays is shown below, illustrating the effect of mutations on FTase activity:

Ram1 MutationRelative FTase Activity (%)Notes
Wild-type100
H258N~10Reduced catalytic efficiency nih.gov
Other MutantsVaried reductionDepending on the specific residue nih.gov

Note: This table is illustrative based on findings where mutations reduced activity; specific percentage values can vary between experiments and specific mutants.

Genetic Complementation and Gene Disruption Techniques

Genetic approaches, such as gene disruption and complementation, have been instrumental in understanding the biological role of RAM1 in yeast. Disruption of the chromosomal DPR1-RAM1 locus has been performed to create ram1Δ strains, allowing researchers to observe the phenotypic consequences of the absence of the functional protein. nih.govpnas.orgresearchgate.net These defects can include impairments in mating and growth, consistent with the role of FTase in processing mating pheromones and Ras proteins. nih.govpnas.orgyeastgenome.org

Genetic complementation experiments involve introducing a functional copy of the RAM1 gene (either wild-type or mutant) into a ram1Δ strain to see if it can restore the normal phenotype. nih.gov This technique is powerful for confirming that observed defects are indeed due to the ram1 mutation and for assessing the in vivo function of specific mutant alleles. For example, the ability of mutant Ram1 proteins to complement the mating and growth defects of a ram1Δ strain has been shown to correlate well with their in vitro FTase activity. nih.gov

Structural Biology Techniques for Elucidating Protein Interactions and Active Sites

Structural biology techniques, often coupled with mutagenesis, provide insights into the three-dimensional structure of DPR1-RAM1, its interaction with Ram2p, and the architecture of the active site where catalysis occurs. While detailed structural data like crystal structures were not explicitly provided in the snippets, studies have focused on identifying key residues involved in function and interaction. nih.govdntb.gov.ua

Mutagenesis Studies of Conserved Residues

Mutagenesis of conserved amino acid residues within DPR1-RAM1 is a key technique for probing the importance of specific positions for enzyme activity, substrate binding, and interaction with the alpha subunit or cofactors like Zn²⁺. nih.govpnas.org By altering conserved residues and analyzing the effects on FTase activity and protein interactions, researchers can infer the role of these residues in the protein's structure and function.

Studies mutating conserved residues in yeast Ram1 have identified positions critical for Zn²⁺-dependent FTase activity. nih.gov For example, mutations in residues such as Glu256, His258, Asp307, Cys309, Asp360, and His363 have been shown to reduce FTase activity. nih.gov Specifically, Asp307, Cys309, and His363 correspond to residues known to coordinate Zn²⁺ in mammalian FTase, suggesting a conserved mechanism of metal binding. nih.gov The H258N mutation, for instance, resulted in increased sensitivity to a Zn²⁺ chelator and a significant reduction in catalytic efficiency. nih.gov

Mutagenesis has also been used to investigate residues involved in substrate specificity. A mutant DPR1 gene with a single amino acid change (Ser-159 to Asn) resulted in an enzyme with altered substrate specificity, demonstrating the importance of Ser-159 for this characteristic. pnas.org

Proteomic and Metabolomic Approaches for Identifying Prenylated Substrates and Intermediates

Proteomic and metabolomic approaches are valuable tools for understanding the role of DPR1-RAM1 in protein prenylation by identifying its substrates and related metabolic intermediates. Proteomics, the large-scale study of proteins, can be used to identify proteins that undergo farnesylation, a modification catalyzed by the Ram1-containing FPTase nautilus.biofrontiersin.org. Techniques such as mass spectrometry-based proteomics allow for the identification and characterization of protein modifications, including prenylation nautilus.bio. By comparing the proteomes of wild-type cells and ram1 mutants, researchers can identify proteins that are less prenylated or mislocalized in the absence of functional Ram1p. This differential analysis helps pinpoint potential substrates of FPTase.

Metabolomics, the study of small molecules within a biological system, can provide insights into the metabolic pathways that produce the prenyl pyrophosphate substrates, such as farnesyl pyrophosphate (FPP), required for FPTase activity nih.govcreative-proteomics.com. Analyzing the metabolome of cells with altered DPR1-RAM1 function can reveal changes in the levels of FPP or related isoprenoid intermediates, indicating how Ram1p activity influences the mevalonate (B85504) pathway, which produces these precursors wikigenes.org. Combined proteomic and metabolomic analyses, often referred to as multiomics approaches, can offer a more comprehensive understanding of the interconnectedness between protein prenylation and cellular metabolism metabolon.com. For instance, changes in FPP levels observed through metabolomics could be correlated with altered prenylation status of target proteins identified via proteomics, providing a systems-level view of the impact of DPR1-RAM1.

Utilization of Model Organisms for Functional Studies (e.g., S. pombe, Mammalian Systems)

Model organisms, particularly Saccharomyces cerevisiae and mammalian systems, have been instrumental in elucidating the function of DPR1-RAM1 protein and protein prenylation.

Saccharomyces cerevisiae: The yeast S. cerevisiae has been a primary model for studying FPTase and its subunits, including Ram1p. Genetic studies in yeast first identified the RAM1 (also known as DPR1) and RAM2 genes as being required for farnesyltransferase activity uniprot.orgresearchgate.net. Mutations in RAM1 lead to defects in the prenylation of key substrates like Ras proteins and the a-factor (B1252094) mating pheromone, resulting in phenotypes such as temperature-dependent growth defects and sterility acs.orguniprot.org. In vitro assays using purified yeast Ram1p and Ram2p have allowed for detailed kinetic analysis of FPTase activity and the identification of residues critical for its function, such as those involved in zinc binding nih.govacs.org. The ease of genetic manipulation in S. cerevisiae has facilitated the study of the functional consequences of specific mutations in RAM1 on enzyme activity and cellular processes nih.govacs.org.

Schizosaccharomyces pombe: While S. pombe is another yeast model, studies in this organism have highlighted related prenyltransferases. The cwg2+ gene in S. pombe encodes the beta subunit of geranylgeranyltransferase type I (GGPTaseI), an enzyme functionally related to FPTase that prenylates proteins with a CaaL motif nih.govnih.gov. Comparative analysis shows that the Cwg2 protein has significant similarity to S. cerevisiae proteins like Ram1p, indicating evolutionary conservation of these prenyltransferase beta subunits nih.govnih.govembopress.org. Studies on cwg2 mutants in S. pombe have revealed defects in beta-glucan (B1580549) synthesis and cell wall integrity, suggesting links between protein prenylation and these processes nih.govnih.gov.

Mammalian Systems: Studies in mammalian cells and tissues have demonstrated that the mammalian FPTase is also a heterodimer, with a beta subunit that shares significant sequence identity with yeast Ram1p, indicating that DPR1/RAM1 is the yeast counterpart of the mammalian FPTase beta subunit acs.orgresearchgate.net. Research in mammalian systems has confirmed that FPTase prenylates a variety of proteins, including Ras proteins, which are critical regulators of cell growth and differentiation nih.govuniprot.orgacs.org. The functional conservation between yeast and mammalian FPTases and their substrates underscores the importance of studying Ram1p in yeast as a model for understanding prenylation in more complex systems oup.comnih.gov. Expression of mammalian FPTase subunits in systems like Escherichia coli or human kidney cells has been used to reconstitute enzyme activity and study subunit interactions nih.govresearchgate.net.

These model organisms have provided a framework for understanding the molecular mechanisms of protein prenylation catalyzed by DPR1-RAM1 and its orthologs, identifying key substrates, and revealing the cellular processes dependent on this modification.

Gras Family Protein Ram1 in Plant Symbiotic Interactions Medicago Truncatula

Identification and Classification as a Transcription Factor

RAM1 is classified as a member of the GRAS protein family, a group of plant-specific proteins known to function as transcription factors or transcriptional regulators. pnas.orgoup.comoup.comfrontiersin.orgresearchgate.net The GRAS family name is derived from its first three identified members: GIBBERELLIC ACID INSENSITIVE (GAI), REPRESSOR of GAI (RGA), and SCARECROW (SCR). pnas.orgoup.comoup.com RAM1 orthologs are conserved across various AM host plant species, including legumes like Lotus japonicus and non-legumes such as Petunia hybrida and Brachypodium distachyon, but are notably absent in non-host plants like Arabidopsis thaliana. oup.comoup.comresearchgate.net Subcellular localization studies have shown that RAM1 functions in both the cytoplasm and the nucleus, consistent with its role as a transcription factor. researchgate.net

Transcriptional Regulation of AM-Related Genes

RAM2: Encodes a glycerol-3-phosphate acyl transferase involved in the biosynthesis of cutin monomers, which are thought to act as signals promoting hyphopodium formation. uniprot.orgoup.comresearchgate.net RAM1 directly promotes RAM2 expression. uniprot.org

PT4: Encodes a phosphate (B84403) transporter (Phosphate Transporter 4) located on the periarbuscular membrane, essential for the uptake of phosphate from the fungus. pnas.orgbiorxiv.org Its expression is regulated by RAM1. pnas.orgoup.comfrontiersin.orgresearchgate.netoup.com

STR: Encodes a lipid transporter (STUNTED ARBUSCULES) also located on the periarbuscular membrane, involved in the exchange of lipids with the fungus. pnas.orgbiorxiv.org RAM1 directly promotes STR expression. uniprot.orgoup.com

EXO70I: Involved in the development of the periarbuscular membrane, the plant-derived membrane surrounding the arbuscule. uniprot.orgnih.gov RAM1 directly promotes EXO70I expression. uniprot.orgoup.com

Studies comparing gene expression in wild-type and ram1 mutant roots have shown impaired or abolished induction of these and other AM-related genes in the absence of functional RAM1, highlighting its central role in orchestrating the transcriptional reprogramming required for symbiosis. oup.comfrontiersin.orguniprot.orgoup.comresearchgate.netbiorxiv.org

Signaling Pathway Involvement in AM Formation

RAM1 functions downstream of key components of the common symbiosis signaling pathway, which is activated by fungal signals.

Interaction with Symbiotic Pathway Components

The expression of RAM1 is regulated by a complex formed by the calcium and calmodulin-dependent protein kinase (CCaMK), the transcription factor CYCLOPS, and DELLA proteins. pnas.orgoup.comoup.comresearchgate.netresearchgate.netnih.govnih.govtum.de Upon perception of fungal signals, CCaMK is activated by calcium spiking in the nucleus and phosphorylates CYCLOPS. researchgate.netnih.govnih.gov Activated CYCLOPS, in concert with DELLA proteins, targets the promoter of RAM1, leading to its transcriptional activation. pnas.orgresearchgate.netresearchgate.netnih.govnih.gov Experimental evidence, such as the ability of ectopic RAM1 expression to restore arbuscule formation in a cyclops mutant, supports the model where RAM1 is a primary downstream target of the CCaMK-CYCLOPS module in AM symbiosis. nih.gov DELLA proteins, known repressors of gibberellin signaling, also interact with other GRAS proteins like RAD1 and DIP1, which in turn interact with RAM1, suggesting that DELLAs participate in a protein complex with GRAS factors to modulate AM-related gene expression. oup.comnih.govnih.gov

Response to Fungal Myc-factors

RAM1 is essential for the plant's response to fungal Myc-factors. uniprot.orgresearchgate.net Myc-factors, primarily identified as lipo-chitooligosaccharides (LCOs) secreted by AM fungi, are perceived by plant receptors and trigger the common symbiosis signaling pathway. researchgate.netnih.govnih.govtum.de This pathway involves the activation of CCaMK and subsequent phosphorylation of CYCLOPS, which then leads to the induction of RAM1 expression. researchgate.netresearchgate.netnih.govnih.govtum.de Thus, RAM1 acts as a key downstream component in the signaling cascade initiated by the perception of fungal Myc-factors, translating these signals into the transcriptional changes necessary for symbiotic development. uniprot.orgresearchgate.net

Impact on Arbuscule Morphogenesis and Fungal Colonization

Summary of RAM1's Role and Impact in Medicago truncatula AM Symbiosis

AspectRole of RAM1Impact of ram1 Mutation
Classification GRAS family transcription factorLoss of function as a key transcriptional regulator.
Overall Symbiosis Central regulator of AM-related genes; crucial for effective symbiosis.Severely impaired and ineffective symbiosis. pnas.orgoup.comoup.comnih.govresearchgate.netresearchgate.net
Transcriptional Regulation Regulates genes for nutrient transport, lipid metabolism, and arbuscule development (e.g., RAM2, PT4, STR, EXO70I). pnas.orgoup.comfrontiersin.orguniprot.orgoup.comresearchgate.netoup.combiorxiv.orgImpaired or abolished induction of target genes. oup.comfrontiersin.orguniprot.orgoup.comresearchgate.netbiorxiv.org
Signaling Pathway Functions downstream of CCaMK-CYCLOPS; required for Myc factor signaling. uniprot.orgresearchgate.netresearchgate.netnih.govnih.govtum.deDefective response to Myc-factors; inability to fully activate downstream symbiotic signaling. uniprot.orgresearchgate.net
Arbuscule Morphogenesis Essential for arbuscule branching and maturation. pnas.orguniprot.orgoup.comStunted, malformed arbuscules with limited branching. uniprot.orgoup.com
Fungal Colonization Supports extensive fungal colonization in the cortex; restricts colonization in the meristem. pnas.orgoup.comoup.comuniprot.orgnih.govresearchgate.netReduced overall root colonization; potential ectopic colonization in the meristem. pnas.orgoup.comoup.comnih.govresearchgate.net

Phenotypic Characterization of ram1 Mutants in Plant Symbiosis

Mutations in the REQUIRED FOR ARBUSCULAR MYCORRHIZA 1 (RAM1) gene, encoding a GRAS family transcription factor, lead to significant defects in arbuscular mycorrhizal (AM) symbiosis development in Medicago truncatula. While ram1 mutants typically show no visible phenotype under normal growth conditions, their interaction with AM fungi is severely impaired uniprot.org.

A hallmark of the ram1 mutant phenotype is a drastic reduction in the ability of mycorrhizal fungi to effectively colonize the root system uniprot.orgoup.compnas.org. Studies have shown that colonization levels are substantially lower compared to wild-type plants biorxiv.orgtandfonline.com. Although fungal hyphae may initially penetrate the root epidermis and form hyphopodia, the subsequent development and proliferation within the root cortex are severely restricted uniprot.orgnih.gov. In some cases, transient colonization may occur, but the fungal presence diminishes significantly over time, failing to establish a persistent symbiotic relationship nih.gov.

Furthermore, ram1 mutants have been reported to be insensitive to phosphate-mediated regulation of AM symbiosis, highlighting RAM1's role in integrating nutrient signaling with symbiotic development nih.gov. RAM1 is also required for signaling initiated by Myc factors from mycorrhizal fungi uniprot.org.

Crucially, while RAM1 is essential for AM symbiosis, it has been shown to have no function in Nod factor signaling from rhizobial bacteria, and ram1 mutants retain the ability to form root nodules (Nod+) uniprot.orgnih.gov. This indicates a specific role for RAM1 in the mycorrhizal branch of the common symbiosis signaling pathway downstream of the initial microbial perception.

The phenotypic characteristics of ram1 mutants in Medicago truncatula symbiosis are summarized in the table below:

Phenotypic CharacteristicWild Type Medicago truncatularam1 Mutant Medicago truncatulaSource(s)
Visible phenotype (normal growth)NormalNormal uniprot.org
AM Root Colonization LevelsHighVery low/Reduced; Transient uniprot.orgbiorxiv.orgtandfonline.comnih.gov
Hyphopodia FormationNormalInitially forms, but subsequent development impaired uniprot.orgnih.gov
Intraradical Hyphal GrowthExtensiveRestricted uniprot.orgnih.gov
Arbuscule Development & MorphologyFully branched, functionalMalformed, reduced branching, stunted uniprot.orgoup.compnas.orgnih.gov
Arbuscule LifespanMaintainedPremature degeneration (indirectly due to lack of function) pnas.org
Induction of AM-related genesInducedImpaired/Abolished uniprot.orgpnas.orgnih.govoup.com
Response to Phosphate RegulationSensitiveInsensitive nih.gov
Nodulation (Rhizobial Symbiosis)NormalNormal (Nod+) uniprot.orgnih.gov

This detailed phenotypic analysis of ram1 mutants underscores the indispensable role of the RAM1 protein as a key transcriptional regulator orchestrating the complex cellular and molecular events required for successful arbuscule development and functional arbuscular mycorrhizal symbiosis in Medicago truncatula.

Future Directions and Emerging Research Avenues

Elucidation of Novel Substrates and Interaction Partners for DPR1-RAM1 (Yeast)

While yeast DPR1/RAM1 is known as a subunit of farnesyltransferase (FTase) essential for the prenylation of proteins like Ras and a-factor (B1252094), the full spectrum of its substrates and interacting partners is still being explored researchgate.netnih.govnih.gov. Future research will likely employ advanced proteomic techniques, such as affinity purification coupled with mass spectrometry, to identify novel proteins that are farnesylated by the DPR1-RAM1/RAM2 complex or that physically interact with DPR1-RAM1. Identifying these substrates and partners is crucial for fully understanding the diverse cellular processes regulated by DPR1-RAM1-mediated prenylation, beyond the well-established roles in Ras signaling and mating response nih.gov. Given that disruption of RAM2 (the other FTase subunit) is lethal in yeast, while disruption of RAM1 is not, it suggests RAM2 may have additional essential functions independent of RAM1, or that other enzymes can partially compensate for RAM1's absence for certain essential substrates researchgate.net. Future studies could investigate these possibilities and identify the specific essential substrates whose prenylation is solely dependent on the RAM1-containing FTase.

Detailed Structural and Mechanistic Insights into Enzyme-Substrate Recognition

Understanding the precise structural basis of how yeast DPR1-RAM1, as part of the FTase heterodimer with RAM2, recognizes and binds to its protein substrates (specifically the CaaX box motif) is a key area for future research researchgate.netnih.govmdpi.com. Although the general mechanism of protein prenylation by FTase is understood, detailed structural information, potentially through techniques like X-ray crystallography or cryo-electron microscopy of the yeast DPR1-RAM1/RAM2 complex bound to various substrates and inhibitors, would provide invaluable insights nih.gov. This could reveal the nuances of substrate specificity dictated by the CaaX box sequence and the conformational changes that occur during the catalytic cycle. Such structural insights could also inform studies on homologous enzymes in other organisms and potentially aid in the design of specific inhibitors for research or therapeutic purposes, although the latter falls outside the scope of this article.

Comprehensive Understanding of Regulatory Networks Governing DPR1-RAM1 Activity

The activity of yeast DPR1-RAM1, as the beta subunit of FTase, is crucial for protein prenylation, which in turn regulates various signaling pathways nih.govnih.gov. Future research needs to comprehensively map the regulatory networks that control DPR1-RAM1 itself, including transcriptional, post-transcriptional, and post-translational mechanisms. While some aspects of Ras signaling involving farnesylation are known, how the activity or expression of the FTase complex (DPR1-RAM1/RAM2) is modulated in response to cellular signals or environmental changes is less clear nih.gov. Investigating potential post-translational modifications of DPR1-RAM1 or RAM2, as well as factors affecting their assembly or stability, will be important for a complete picture of prenylation regulation.

Exploring the Functional Divergence and Conservation of DPR1-RAM1 Homologs across Diverse Organisms

Protein prenylation is a conserved post-translational modification across eukaryotes, with homologs of FTase subunits found in various organisms, including plants and mammals researchgate.netoup.comnih.govoup.comembopress.orgnih.govmdpi.comimp.ac.at. Future research will continue to explore the functional conservation and divergence of DPR1-RAM1 homologs. While the yeast protein is involved in general protein farnesylation, plant RAM1 is a GRAS transcription factor with a distinct role in symbiotic signaling oup.compnas.orgnih.govoup.comwikipedia.orguni-muenchen.debiorxiv.orgfrontiersin.orgoup.com. Comparative studies of FTase subunit homologs across different species can shed light on the evolution of protein prenylation and its adaptation to diverse cellular contexts and organismal needs imp.ac.at. Understanding why a protein named "RAM1" evolved a transcriptional regulatory role in plants, distinct from its prenylation function in yeast, presents an interesting avenue for evolutionary and functional studies.

Further Dissection of Transcriptional Regulatory Cascades Initiated by Plant RAM1

In plants, RAM1 functions as a key GRAS transcription factor regulating genes essential for arbuscular mycorrhizal (AM) symbiosis, particularly arbuscule development and nutrient exchange oup.compnas.orgnih.govoup.comwikipedia.orguni-muenchen.debiorxiv.orgfrontiersin.orgoup.com. Future research aims to further dissect the complex transcriptional regulatory cascades initiated by RAM1. This involves identifying the full suite of target genes directly or indirectly regulated by RAM1, understanding how RAM1 interacts with other transcription factors (such as WRI proteins) to activate gene expression, and mapping the cis-regulatory elements in target gene promoters that mediate RAM1 responsiveness pnas.orgnih.gov. Studies are ongoing to understand how RAM1 expression itself is regulated by upstream signals like the common symbiosis signaling pathway components CYCLOPS and DELLA proteins oup.compnas.orgoup.comwikipedia.orguni-muenchen.de. Further research is needed to fully elucidate the spatial and temporal dynamics of RAM1 activity during symbiosis and how it integrates signals related to nutrient status and hormonal cues oup.comuni-muenchen.de.

Table 1: Known and Putative Plant RAM1 Interaction Partners and Regulators

Protein/FactorRole in Relation to Plant RAM1Organism(s) StudiedSource(s)
WRI proteinsInteracts with RAM1 to activate target genes.Medicago truncatula, Lotus japonicus, Nicotiana benthamiana pnas.orgnih.gov
CYCLOPSRegulates RAM1 expression.Medicago truncatula, Lotus japonicus oup.compnas.orgoup.comwikipedia.orguni-muenchen.de
DELLA proteinsRegulate RAM1 expression and interact with CYCLOPS.Medicago truncatula, Lotus japonicus, Rice oup.compnas.orgoup.comwikipedia.orguni-muenchen.de
RAD1GRAS transcription factor, interacts with RAM1.Medicago truncatula, Lotus japonicus oup.com
NSP2Interacts with RAM1 and RAD1.Medicago truncatula, Lotus japonicus oup.com
DIP1Interacts with rice RAM1 and DELLA.Rice oup.com
PHR TFMay regulate RAM1 promoter under Pi starvation.Plant (General) mdpi.com

Integration of Multi-Omics Data for Systems-Level Understanding of Prenylation and Symbiosis

Table 2: Examples of Multi-Omics Approaches in Plant-Microbe Interactions

Omics LayerInformation ProvidedPotential Integration with RAM1/Symbiosis StudiesSource(s)
GenomicsGene sequences, variations, regulatory elements.Identify RAM1 homologs, analyze promoter regions of RAM1 target genes. nih.govnih.gov
TranscriptomicsGene expression levels.Identify genes regulated by RAM1, study temporal/spatial expression during symbiosis. oup.combiorxiv.orgnih.govnih.govoup.com
ProteomicsProtein abundance, modifications (including prenylation).Identify prenylated proteins in yeast, study abundance of RAM1 and its partners in plants. nih.govnih.govnih.govoup.com
MetabolomicsLevels of metabolites.Analyze nutrient exchange, signaling molecules during plant symbiosis. nih.govnih.govoup.comoup.com
MicrobiomicsComposition and function of microbial communities.Study the fungal partner in AM symbiosis and its interaction with the plant host. nih.govnih.govoup.comoup.comuniv-cotedazur.eu

Compound Names and PubChem CIDs

Q & A

Q. How can researchers optimize DPR1-RAM1 solubility and stability for long-term studies?

  • Methodological Answer : Screen buffer additives (e.g., glycerol, CHAPS) using differential scanning fluorimetry (DSF) to identify stabilizing conditions. For cryopreservation, test sucrose or trehalose as cryoprotectants. Use nanoDSF to monitor thermal stability (Tm) across pH gradients .

Q. What novel methodologies are emerging for studying DPR1-RAM1’s post-translational modifications (PTMs)?

  • Methodological Answer : Employ mass spectrometry with TiO2 enrichment for phosphorylation analysis. For ubiquitination, use tandem ubiquitin-binding entities (TUBEs) in pull-down assays. Site-directed mutagenesis (e.g., serine-to-alanine substitutions) can confirm PTM functional relevance .

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